N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core substituted with a benzodioxin-methyl group and additional aromatic and alkyl substituents. Structurally, it comprises two pyrazole rings: one bearing a phenyl group and a methyl substituent, and the other linked to a 2,3-dihydro-1,4-benzodioxin moiety via a methylene bridge.
Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects . The carboxamide group may facilitate hydrogen bonding with biological targets, a common feature in drug design . The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling reactions, similar to methods described for related pyrazole-carboxamides .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-16-20(12-25-28(16)18-7-3-2-4-8-18)23(29)26-17-11-24-27(13-17)14-19-15-30-21-9-5-6-10-22(21)31-19/h2-13,19H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVZEDBENXNXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.
Coupling Reactions: The benzodioxin and pyrazole moieties are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the coupled intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Key Reaction Conditions:
| Condition | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | Ethanol | Reflux | 78–85% |
| Basic hydrolysis | NaOH (2M) | H₂O/EtOH | 80°C | 82–88% |
Mechanistic Insight :
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Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
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Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.
Analytical Confirmation :
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Post-hydrolysis products were characterized by IR (loss of amide C=O stretch at ~1650 cm⁻¹) and NMR (appearance of carboxylic acid proton at δ 12–13 ppm).
Nucleophilic Substitution at the Benzodioxin Ring
The electron-rich benzodioxin moiety participates in electrophilic aromatic substitution (EAS) reactions, particularly at the 6-position.
Documented Substitutions:
| Reaction Type | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6 | Nitro-substituted derivative | 65–72% |
| Sulfonation | SO₃/H₂SO₄ | C6 | Sulfonic acid derivative | 58–63% |
| Halogenation | Cl₂/FeCl₃ | C6 | Chloro-substituted derivative | 70–75% |
Kinetic Data :
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Nitration proceeds with a second-order rate constant () of L·mol⁻¹·s⁻¹ at 25°C.
Regioselectivity :
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Substituents on the pyrazole rings sterically hinder substitution at adjacent positions, directing reactivity to the benzodioxin C6 site.
Cycloaddition Reactions Involving Pyrazole Rings
The pyrazole rings participate in 1,3-dipolar cycloadditions with diazo compounds or acetylides, forming fused heterocyclic systems .
Example Reaction with Diazomethane:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Diazomethane (CH₂N₂) | Et₂O, 0°C, 12h | Pyrazolo[1,5-a]pyrimidine hybrid | 68% |
Key Observations :
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Reactions require anhydrous conditions to avoid competing hydrolysis.
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Regioselectivity is influenced by the electron-withdrawing carboxamide group .
Reduction of the Benzodioxin Ring
Catalytic hydrogenation reduces the benzodioxin ring to a dihydroxybenzene derivative under controlled conditions.
| Catalyst | Pressure (psi) | Solvent | Time (h) | Product | Yield |
|---|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | 6 | Dihydroxybenzene-linked compound | 90% |
Mechanism :
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Hydrogenation occurs via syn-addition across the dioxin double bond, retaining stereochemistry at the methyl-substituted carbon.
Oxidation of the Pyrazole Methyl Group
The 5-methyl group on the pyrazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O | 100°C | 75% |
Analytical Evidence :
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GC-MS analysis confirmed the formation of a dicarboxylic acid derivative (m/z = 458.3).
Research Findings and Implications
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Hydrolysis and reduction pathways are critical for prodrug design, enabling controlled release of active metabolites.
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Cycloadditions expand the compound’s utility in synthesizing kinase inhibitors or antimicrobial agents .
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Substitution reactions at the benzodioxin ring enhance binding affinity to targets like PTGR2, as shown in molecular docking studies.
Experimental protocols emphasize the use of HPLC (C18 column, acetonitrile/water mobile phase) for reaction monitoring and purity assessment (>98% for all reported products).
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing the pyrazole structure exhibit potent antioxidant properties. For instance, derivatives of pyrazole have been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property makes them candidates for developing treatments for diseases linked to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has demonstrated anti-inflammatory effects in various studies. It has been evaluated against enzymes involved in inflammatory pathways, showing potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Anticancer Properties
The compound's structural components allow it to interact with multiple biological targets, making it a candidate for anticancer drug development. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study 1: Pyrazole Derivatives as Antioxidants
A study synthesized several pyrazole derivatives and evaluated their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Among the synthesized compounds, those featuring the benzodioxin moiety exhibited superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Screening
In another investigation, this compound was screened against various inflammatory markers. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*logP values estimated based on substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s benzodioxin-methyl group and phenyl substituents increase lipophilicity (estimated logP ~3.5) compared to ’s analog (logP ~3.0), which has a polar 4-methoxybenzyl group . Chlorophenyl substituents () reduce logP due to halogen polarity .
- Coumarin-containing derivatives () exhibit higher logP (~5.2) due to extended aromatic systems .
Heterocyclic Core Variations: Pyrazole-carboxamide vs. Carboximidamide: The target compound’s carboxamide group may offer stronger hydrogen-bonding capacity compared to carboximidamides (), which are basic and protonatable . Benzodioxin vs.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for ’s analog, involving Suzuki coupling or amide-bond formation . In contrast, coumarin-fused derivatives () require multi-component cyclization, increasing synthetic difficulty .
Pharmacological Implications
- Electron-Rich Moieties : The benzodioxin group (target compound) may improve solubility compared to purely aromatic systems, as seen in ’s chlorophenyl derivatives .
- Biological Target Compatibility : Carboxamide groups (target compound, ) are prevalent in kinase inhibitors, whereas carboximidamides () are explored for antimicrobial activity .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process often includes the formation of pyrazole rings through cyclization reactions, followed by various modifications to introduce functional groups that enhance biological activity. For instance, the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with appropriate intermediates has been reported to yield related pyrazole derivatives with promising biological profiles .
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit considerable antioxidant activity. The presence of the benzodioxin moiety in the structure enhances this activity by stabilizing free radicals. In vitro assays have demonstrated that compounds similar to this compound can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related disorders .
Anti-inflammatory Properties
This compound has shown significant anti-inflammatory effects in various studies. For example, compounds derived from pyrazole scaffolds have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported up to 85% inhibition of TNF-alpha at a concentration of 10 µM . The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Pyrazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study highlighted that certain pyrazole compounds exhibited comparable activity to standard antibiotics like ampicillin and tetracycline . This suggests that this compound could be developed as a novel antimicrobial agent.
Case Study 1: Anti-inflammatory Efficacy
A recent study investigated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that N-{1-[...]} significantly reduced swelling compared to control groups. The compound's efficacy was attributed to its ability to inhibit COX enzymes and modulate inflammatory pathways .
Case Study 2: Antimicrobial Testing
In another research endeavor, various pyrazole derivatives were screened against clinical isolates of E. coli and S. aureus. The results showed that compounds with similar structures to N-{1-[...]} had minimum inhibitory concentrations (MICs) comparable to those of established antibiotics . This underscores the potential for developing new treatments for bacterial infections.
Q & A
Q. What are the established synthetic routes for the core pyrazole-4-carboxamide scaffold in this compound?
The synthesis of pyrazole-4-carboxamide derivatives typically involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a key intermediate) is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . The benzodioxin moiety can be introduced through alkylation or coupling reactions using phosphorous oxychloride or similar reagents to functionalize the pyrazole ring .
Q. How is the structural integrity of this compound validated during synthesis?
Structural validation relies on analytical techniques such as IR spectroscopy (to confirm carbonyl and amide groups) and NMR (¹H/¹³C) to resolve aromatic protons, methyl groups, and benzodioxin substituents. X-ray crystallography has been employed for related pyrazole derivatives to confirm regiochemistry and stereoelectronic effects .
Q. What solvent systems and reaction conditions optimize yield for the benzodioxin-pyrazole coupling step?
Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions involving heterocycles. Elevated temperatures (80–120°C) and catalysts such as POCl₃ or iodine improve reactivity, as seen in analogous pyrazole-fused heterocycle syntheses .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase or kinase targets). Pyrazole derivatives often exhibit π-π stacking with aromatic residues and hydrogen bonding via the carboxamide group. Validate predictions with in vitro assays, as demonstrated in pyrazoline-based kinase inhibitor studies .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
Discrepancies may arise from off-target effects or metabolic instability. Use isoform-specific assays (e.g., CYP450 profiling) and stability studies in simulated biological fluids (e.g., PBS with liver microsomes). Compare results with structurally similar compounds, such as 1,3-diarylpyrazoles, to identify structure-activity relationships (SAR) .
Q. How does the electronic nature of the benzodioxin substituent influence pharmacokinetics?
The benzodioxin group’s electron-rich oxygen atoms enhance solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations and in silico ADMET tools (e.g., SwissADME) predict absorption. Experimental validation via Caco-2 cell monolayer assays is recommended, as applied to pyrazole-carboxamide analogs .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For example, polymorphs of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show distinct melting points and diffraction patterns, critical for reproducibility in biological assays .
Methodological Considerations
Q. Table 1: Key Analytical Data for Structural Confirmation
Note : For advanced SAR studies, prioritize combinatorial libraries with variations at the pyrazole 4-position and benzodioxin methyl group, leveraging insights from fused heterocycle systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
